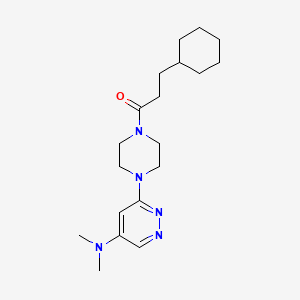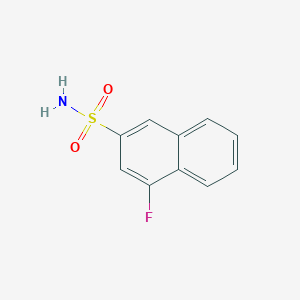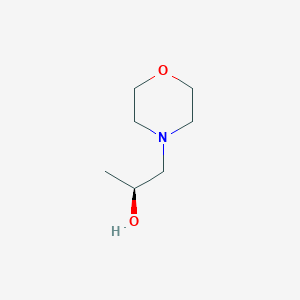![molecular formula C15H19N3O3 B2944518 ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 1164548-54-2](/img/structure/B2944518.png)
ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate is a compound with a complex chemical structure. This compound falls into the category of indole derivatives, which are known for their wide range of biological activities. Indole compounds are often explored for their potential therapeutic applications in various fields such as medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate generally involves a multi-step process:
Formation of the Indole Core: : This step can involve the Fischer indole synthesis or other methods like Bartoli indole synthesis. Reaction conditions often include acidic or basic environments, high temperatures, and specific catalysts.
Introduction of Substituents: : The dimethylamino group and methoxy group are introduced through specific reagents and conditions, often involving protection-deprotection strategies to ensure selective functionalization.
Esterification: : The carboxyl group is esterified using ethanol in the presence of acid catalysts like sulfuric acid or by employing esterification agents such as thionyl chloride followed by ethanol.
Industrial Production Methods
On an industrial scale, the preparation involves:
Optimization of reaction conditions to increase yield and purity.
Use of continuous flow reactors to control reaction parameters precisely.
Implementation of green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which reduce the ester group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides in the presence of base.
Major Products
Oxidation: : Oxidized indole derivatives.
Reduction: : Alcohol derivatives of the indole ester.
Substitution: : Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate has significant applications in:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : As a probe in biochemical assays due to its potential interactions with biological macromolecules.
Medicine: : Exploration of its pharmacological properties for potential therapeutic effects.
Industry: : Utilized in the development of materials with specific properties.
Mechanism of Action
The compound's effects are exerted through its interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups play crucial roles in binding interactions, influencing the compound's activity and selectivity. Pathways involved often include modulation of signaling cascades or inhibition of specific enzymes.
Comparison with Similar Compounds
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate can be compared to:
5-methoxyindole-2-carboxylate derivatives: : Similar in structure but differ in biological activity based on substituent variations.
N-methylindole compounds: : Exhibit different chemical reactivity and pharmacological profiles.
Indole-3-carboxylate esters: : Vary in ester group and substituent positions, impacting their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-15(19)14-13(16-9-18(2)3)11-8-10(20-4)6-7-12(11)17-14/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGVJCJRUVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
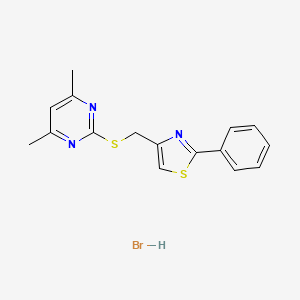
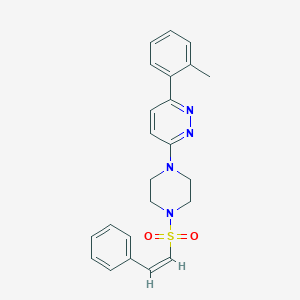
![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)
![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)
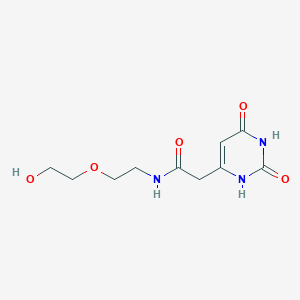
![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2944443.png)
![N'-(2,3-dimethylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2944444.png)
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)
